![molecular formula C7H9NO2 B13174842 4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring fused with a heptane ring and a nitrile group. It is primarily used for research purposes in various scientific fields.
Chemical Reactions Analysis
4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets involved in its mechanism of action are not well-defined in the literature .
Comparison with Similar Compounds
4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a carboxylate group instead of a nitrile group.
1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid: Another similar compound with a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and reactivity, which differentiate it from other spirocyclic compounds.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
7-methyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-5-7(2-3-9-5)6(4-8)10-7/h5-6H,2-3H2,1H3 |
InChI Key |
AHDNDGDHYJEBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
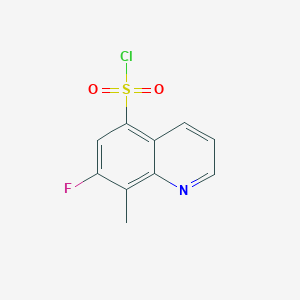
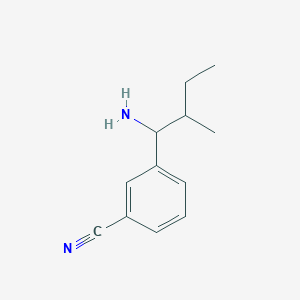
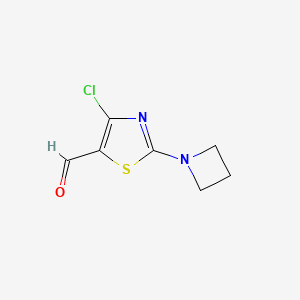
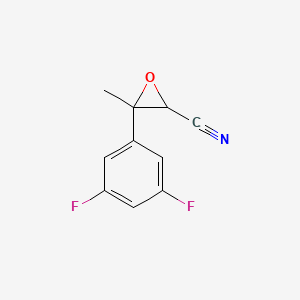
![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
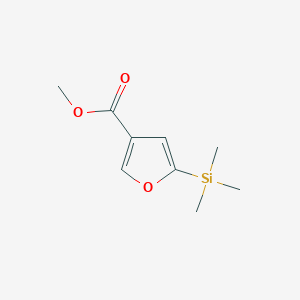
![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
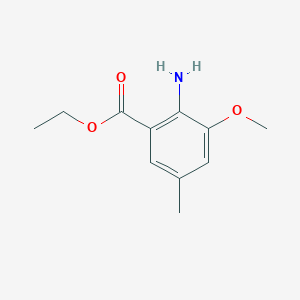

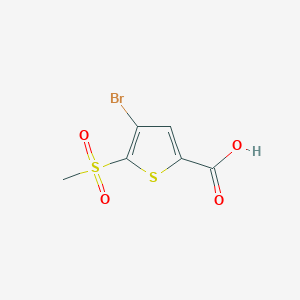
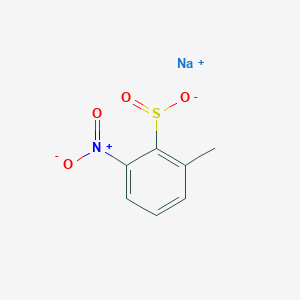
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
